1H-indole-5-carboxylic acid;1,3,5-trinitrobenzene
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Overview
Description
1H-Indole-5-carboxylic acid and 1,3,5-trinitrobenzene are two distinct compounds, each with unique properties and applications. 1H-Indole-5-carboxylic acid is an indole derivative, known for its significant role in various biological and chemical processes. Indoles are bicyclic structures comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . On the other hand, 1,3,5-trinitrobenzene is a nitro compound, characterized by the presence of three nitro groups attached to a benzene ring .
1H-Indole-5-Carboxylic Acid:
Synthetic Routes: The synthesis of 1H-indole-5-carboxylic acid typically involves the esterification of indole-5-carboxylic acid.
Industrial Production: Industrial production methods for indole derivatives often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.
1,3,5-Trinitrobenzene:
Synthetic Routes: The preparation of 1,3,5-trinitrobenzene involves the nitration of benzene derivatives.
Industrial Production: Industrial production of nitro compounds like 1,3,5-trinitrobenzene involves similar nitration processes, often optimized for efficiency and safety.
1H-Indole-5-Carboxylic Acid:
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as bromamine-B oxidant and palladium chloride catalyst are commonly used.
Major Products: The reactions can lead to the formation of products like indirubin derivatives and amide conjugates.
1,3,5-Trinitrobenzene:
Types of Reactions: This compound primarily undergoes substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions: Reagents like nitric acid and sulfuric acid are commonly used in these reactions.
Major Products: The reactions typically result in the formation of various nitro derivatives.
1H-Indole-5-Carboxylic Acid:
Biology: Plays a role in the study of intramolecular excited state proton transfer in various solvents.
Industry: Employed in the electrochemical synthesis of poly(indole-5-carboxylic acid) films.
1,3,5-Trinitrobenzene:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology and Medicine: Limited applications due to its toxic nature.
Industry: Utilized in the production of explosives and other industrial chemicals.
1H-Indole-5-Carboxylic Acid:
Molecular Targets: Targets include enzymes like tryptophan dioxygenase and pathways involved in cancer cell proliferation.
1,3,5-Trinitrobenzene:
Molecular Targets: Targets include nucleophilic sites in organic molecules.
1H-Indole-5-Carboxylic Acid:
Similar Compounds: Indole-2-carboxylic acid, indole-3-carboxylic acid.
Uniqueness: The position of the carboxylic acid group at the 5-position provides unique chemical properties and reactivity.
1,3,5-Trinitrobenzene:
Similar Compounds: 1,2,4-trinitrobenzene, 1,3-dinitrobenzene.
Uniqueness: The symmetrical arrangement of the nitro groups enhances its reactivity and stability.
Properties
CAS No. |
64415-91-4 |
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Molecular Formula |
C15H10N4O8 |
Molecular Weight |
374.26 g/mol |
IUPAC Name |
1H-indole-5-carboxylic acid;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H7NO2.C6H3N3O6/c11-9(12)7-1-2-8-6(5-7)3-4-10-8;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-5,10H,(H,11,12);1-3H |
InChI Key |
PAYHXRWPTGOVML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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